molecular formula C22H32O2 B12846625 Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone

Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone

Katalognummer: B12846625
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: OCCFPMRAUYUUSZ-JLNKQSITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a furanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the conjugated polyene chain: This can be achieved through a series of Wittig reactions or Horner-Wadsworth-Emmons reactions, which are used to form the multiple double bonds in the desired configuration.

    Cyclization to form the furanone ring: This step may involve intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions such as acidic or basic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the efficient formation of the polyene chain and advanced purification techniques such as chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the saturation of the double bonds, forming a more saturated hydrocarbon chain.

    Substitution: The furanone ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism by which dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Genkwanin-6-C-beta-glucopyranoside
  • Paraliane diterpene
  • 4,5-di-p-trans-coumaroylquinic acid
  • Citrinamide A

Uniqueness

Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone is unique due to its specific structure, which includes a conjugated polyene chain and a furanone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C22H32O2

Molekulargewicht

328.5 g/mol

IUPAC-Name

5-[(3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenyl]oxolan-2-one

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22(23)24-21/h3-4,6-7,9-10,12-13,15-16,21H,2,5,8,11,14,17-20H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI-Schlüssel

OCCFPMRAUYUUSZ-JLNKQSITSA-N

Isomerische SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC1CCC(=O)O1

Kanonische SMILES

CCC=CCC=CCC=CCC=CCC=CCCC1CCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.